molecular formula C9H13BrN2O4S B13091006 C9H13BrN2O4S

C9H13BrN2O4S

Cat. No.: B13091006
M. Wt: 325.18 g/mol
InChI Key: JHGFWYRRUDNRFM-UHFFFAOYSA-N
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Description

This compound is a brominated derivative of furan, which is a heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(3-methanesulfonamidopropyl)furan-3-carboxamide involves multiple stepsThe reaction conditions typically involve the use of bromine or bromine-containing reagents under controlled temperatures to ensure selective bromination .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(3-methanesulfonamidopropyl)furan-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

2-bromo-N-(3-methanesulfonamidopropyl)furan-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-bromo-N-(3-methanesulfonamidopropyl)furan-3-carboxamide involves its interaction with specific molecular targets. The bromine atom and sulfonamide group can form strong interactions with enzymes or receptors, inhibiting their activity. This can lead to the modulation of biological pathways and therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-bromo-N-(3-methanesulfonamidopropyl)furan-3-carboxamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both bromine and sulfonamide groups allows for versatile applications in various fields .

Properties

Molecular Formula

C9H13BrN2O4S

Molecular Weight

325.18 g/mol

IUPAC Name

2-amino-5-bromo-3-[(2-methylpropan-2-yl)oxycarbonyl]-2H-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C9H13BrN2O4S/c1-9(2,3)16-8(15)12-4(6(13)14)5(10)17-7(12)11/h7H,11H2,1-3H3,(H,13,14)

InChI Key

JHGFWYRRUDNRFM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C(SC(=C1C(=O)O)Br)N

Origin of Product

United States

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